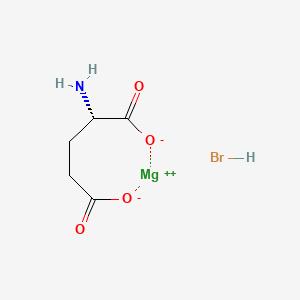

(L-Glutamato(2-)-N,O1)magnesium bromide

Description

BenchChem offers high-quality (L-Glutamato(2-)-N,O1)magnesium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (L-Glutamato(2-)-N,O1)magnesium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

59983-92-5 |

|---|---|

Formule moléculaire |

C5H8BrMgNO4 |

Poids moléculaire |

250.33 g/mol |

Nom IUPAC |

magnesium;(2S)-2-aminopentanedioate;hydrobromide |

InChI |

InChI=1S/C5H9NO4.BrH.Mg/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);1H;/q;;+2/p-2/t3-;;/m0../s1 |

Clé InChI |

IMSNBENJLMCAJL-QTNFYWBSSA-L |

SMILES isomérique |

C(CC(=O)[O-])[C@@H](C(=O)[O-])N.[Mg+2].Br |

SMILES canonique |

C(CC(=O)[O-])C(C(=O)[O-])N.[Mg+2].Br |

Origine du produit |

United States |

Foundational & Exploratory

(L-Glutamato(2-)-N,O1)magnesium bromide chemical structure

An In-Depth Technical Guide to the Chemical Structure and Properties of (L-Glutamato(2-)-N,O1)magnesium bromide

Abstract

(L-Glutamato(2-)-N,O1)magnesium bromide, also known commercially as Magnesium Glutamate Hydrobromide (MGB), is a coordination compound with significant interest in the pharmaceutical field for its sedative and anxiolytic properties.[1][2] Unlike classical organomagnesium compounds such as Grignard reagents, which are defined by a direct carbon-magnesium bond, MGB is a salt consisting of a magnesium cation chelated by an L-glutamate dianion, with a bromide anion providing charge balance.[3][4] This guide provides a comprehensive technical overview of its chemical structure, nomenclature, physicochemical properties, and synthesis. It further contextualizes the compound within medicinal chemistry, detailing its proposed mechanism of action as a partial glutamate agonist, and distinguishes it from conventional organometallic reagents used in organic synthesis.[2]

Elucidation of the Chemical Structure

The precise structure and coordination chemistry of a molecule are fundamental to understanding its reactivity, stability, and biological activity. For drug development professionals, a clear grasp of the molecular architecture is paramount for structure-activity relationship (SAR) studies and mechanism-of-action investigations.

Nomenclature and Chemical Identity

The compound is identified by several names and registry numbers, which are crucial for accurate database searching and regulatory documentation. The systematic name, (L-Glutamato(2-)-N,O1)magnesium bromide, provides explicit detail about the molecular connectivity.

| Identifier | Value | Source |

| IUPAC Name | magnesium;(2S)-2-aminopentanedioate;hydrobromide | [3] |

| CAS Number | 59983-92-5 | [3] |

| Molecular Formula | C₅H₈BrMgNO₄ | [3][5] |

| Molecular Weight | 250.33 g/mol | [3] |

| Synonyms | Magnesium Glutamate Hydrobromide, MGB | [2] |

Coordination Chemistry and Molecular Geometry

The systematic name "(L-Glutamato(2-)-N,O1)magnesium bromide" implies a specific and stable chelation complex. Let's deconstruct this nomenclature:

-

L-Glutamato(2-) : This indicates that the L-glutamic acid molecule has lost two protons, resulting in a dianion. These protons are lost from the two carboxylic acid groups.

-

(N,O1) : This designates the points of coordination with the magnesium ion. The L-glutamate ligand is bidentate, binding to the Mg²⁺ ion through the nitrogen atom of the α-amino group and an oxygen atom from the α-carboxylate group.

-

Magnesium : The central metal ion is magnesium (Mg²⁺).

-

Bromide : A bromide anion (Br⁻) is present as a counter-ion to balance the overall charge of the complex.

This arrangement forms a stable five-membered chelate ring, a common and energetically favorable motif in coordination chemistry. The positive charge of the [Mg(L-Glutamato)]⁺ complex is balanced by the bromide anion.

Caption: Primary synthetic routes to MGB.

Experimental Protocol (Based on Route A)

This protocol is adapted from patent literature and represents a robust method for laboratory-scale synthesis. [6]

-

Objective: To synthesize (L-Glutamato(2-)-N,O1)magnesium bromide via neutralization.

-

Methodology:

-

Formation of Glutamic Acid Hydrobromide: Suspend L-glutamic acid in a minimal amount of warm water. Slowly add one stoichiometric equivalent of 48% aqueous hydrobromic acid while stirring until dissolution is nearly complete. Cool the solution to -10°C to crystallize the glutamic acid hydrobromide intermediate.

-

Filtration: Isolate the white crystals by suction filtration and wash with cold acetone.

-

Neutralization and Chelation: Dissolve the glutamic acid hydrobromide crystals in water. Carefully adjust the pH of the solution to approximately 6.0 by the portion-wise addition of a magnesium base, such as magnesium oxide, under vigorous stirring.

-

Crystallization: Filter the solution to remove any unreacted base. Slowly cool the filtrate to a temperature below 0°C to induce crystallization of the final product, (L-Glutamato(2-)-N,O1)magnesium bromide monohydrate.

-

Isolation: Collect the crystals by filtration, wash with a small amount of ice-cold water, and dry under vacuum.

-

-

Trustworthiness & Self-Validation: The success of this protocol relies on precise pH control. Adjusting the pH to ~6.0 ensures the deprotonation of the carboxyl groups, facilitating coordination with Mg²⁺, while preventing the formation of magnesium hydroxide, which would precipitate at higher pH. The crystallization at low temperatures leverages the product's temperature-dependent solubility for purification. Purity can be validated at each stage using the analytical methods described in Section 2.2.

Context in Organometallic and Medicinal Chemistry

While containing a metal, MGB's chemical nature and application differ significantly from classical organometallic reagents.

Critical Distinction from Grignard Reagents

It is imperative for researchers to distinguish MGB from Grignard reagents (R-Mg-X).

-

Bonding: Grignard reagents feature a polar covalent carbon-magnesium bond, rendering the carbon atom highly nucleophilic and basic. [4]MGB is a coordination complex where magnesium is bound to nitrogen and oxygen heteroatoms, and a separate bromide counter-ion exists. There is no direct C-Mg bond to the glutamate backbone.

-

Reactivity: The reactivity of Grignard reagents is dominated by nucleophilic attack on electrophilic carbons (e.g., carbonyls) and proton abstraction. [7]MGB does not function as a nucleophilic source of glutamate. Its chemistry is governed by the coordination complex's stability and its interactions in a biological system.

-

Synthesis: The synthesis of Grignard reagents from amino acids is exceptionally challenging because the acidic protons on the amine (N-H) and carboxylic acid (O-H) groups would quench the reagent faster than it could be formed. [8][9]This necessitates extensive protection-deprotection schemes, which are not required for the simple acid-base synthesis of MGB.

Pharmacological Significance and Mechanism of Action

MGB is classified as a mild sedative and anxiolytic drug. [2]Its therapeutic effect is believed to stem from its interaction with the glutamatergic system, the primary excitatory neurotransmitter pathway in the central nervous system.

-

Proposed Mechanism: L-glutamate is a powerful excitatory neurotransmitter. MGB, due to its rigid chelated structure, is proposed to act as a partial agonist at glutamate receptors. [2]Unlike the full stimulation caused by L-glutamate, a partial agonist binds to the receptor but elicits only a sub-maximal response. This effectively dampens excessive neuronal stimulation, leading to a mild sedative effect without the strong, direct inhibition characteristic of drugs like benzodiazepines. [2]

Caption: Proposed partial agonist mechanism of MGB.

This mechanism makes MGB an interesting candidate for conditions characterized by neuronal hyperexcitability, offering a modulatory approach rather than broad inhibition.

Conclusion

(L-Glutamato(2-)-N,O1)magnesium bromide is a structurally distinct coordination compound whose pharmaceutical properties are a direct consequence of its specific chelated architecture. This guide has detailed its structure, from nomenclature to the atomic level of its coordination sphere, and outlined robust methods for its synthesis and characterization. By acting as a partial agonist of the L-glutamate receptor, it provides a nuanced approach to modulating neuronal excitability. For researchers in drug development, a thorough understanding of this distinction—that it is a coordination complex and not a classic organometallic Grignard reagent—is critical for leveraging its unique therapeutic potential and exploring future applications. Further research, particularly single-crystal X-ray diffraction studies, would provide ultimate confirmation of the proposed solid-state structure and could open new avenues for designing next-generation neuromodulatory agents.

References

-

PubChem. (L-Glutamato(2-)-N,O1)magnesium bromide. National Center for Biotechnology Information. Available at: [Link]

-

Kashima, C., Aoki, Y., & Omote, Y. (1975). A new synthesis of α-amino-acids by the reaction of Grignard reagents with ethyl N-trichloroethylidenecarbamate. Journal of the Chemical Society, Perkin Transactions 1, (23), 2511-2513. Available at: [Link]

-

BuyersGuideChem. L-Glutamic acid magnesium complex | 18543-68-5. Available at: [Link]

-

ResearchGate. (2016). Grignard reagent from amino acid? ResearchGate. Available at: [Link]

-

Kashima, C., Aoki, Y., & Omote, Y. (1975). A new synthesis of alpha-amino-acids by reaction of Grignard reagents with ethyl N-trichloroethylidenecarbamate. Journal of the Chemical Society, Perkin Transactions 1, (23), 2511-3. Available at: [Link]

-

Grokipedia. Organomagnesium chemistry. Available at: [Link]

-

Mahmoud, A. R. (2025). Applications of Organolithium and Organomagnesium Reagents in Organic Chemistry. ResearchGate. Public Full-text. Available at: [Link]

-

AZoLifeSciences. (2024). Organometallics for Drug Delivery and Drug Discovery Applications. Available at: [Link]

-

Forner, F. E., & Puncernau, M. (2017). The GABAergic System in Brain Diseases. Open Access Journal of Neurology & Neurosurgery, 6(5). Available at: [Link]

-

Hartwig, J. F., & Larsen, R. D. (2019). The Roles of Organometallic Chemistry in Pharmaceutical Research and Development. Organometallics, 38(1), 1-3. Available at: [Link]

-

Global Substance Registration System (GSRS). MAGNESIUM GLUTAMATE HYDROBROMIDE. Available at: [Link]

-

Djukanovic, D., et al. (2020). Organomagnesium Based Flash Chemistry: Continuous Flow Generation and Utilization of Halomethylmagnesium Intermediates. Molecules, 25(18), 4156. Available at: [Link]

- Google Patents. (1962). DE1135923B - Process for the production of magnesium glutamate hydrobromide.

- Google Patents. (1977). ES2004302A6 - Magnesium glutamate hydrobromide prodn.

- Google Patents. (1964). GB955087A - Magnesium glutamate hydrobromide and processes for the production thereof.

-

PubChem. Magnesium L-glutamate tetrahydrate. National Center for Biotechnology Information. Available at: [Link]

-

Baran, E. J., et al. (2006). Vibrational and Magnetic Properties of a Cu/Mg Glutamate Complex. Latin American Journal of Pharmacy, 25(2), 275-8. Available at: [Link]

Sources

- 1. theclinivex.com [theclinivex.com]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. (L-Glutamato(2-)-N,O1)magnesium bromide | C5H8BrMgNO4 | CID 86278606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. L-Glutamic Acid Magnesium Salt Hydrobromide | CAS 53459-38-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. GB955087A - Magnesium glutamate hydrobromide and processes for the production thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

(L-Glutamato(2-)-N,O1)magnesium bromide molecular formula C5H8BrMgNO4

The following technical guide is structured as an advanced monograph for pharmaceutical researchers. It synthesizes crystallographic data, synthetic methodology, and pharmacological mechanisms into a cohesive narrative.

Compound Identity: (L-Glutamato(2-)-N,O1)magnesium bromide Molecular Formula: C₅H₈BrMgNO₄ CAS Registry Number: 53459-38-4 (Hydrobromide form) / 59983-92-5 (Coordination complex) Trade References: Psychoverlan, Magnesium glutamate hydrobromide[1][2][3]

Executive Summary

(L-Glutamato)magnesium bromide represents a distinct class of metallo-pharmaceuticals where a central magnesium ion is chelated by the amino acid L-glutamic acid, balanced by a bromide counter-anion.[2] Unlike simple inorganic salts (e.g.,

Historically utilized in formulations such as Psychoverlan, the compound acts as a neuro-stabilizing agent, combining the NMDA-receptor antagonism of magnesium with the hyperpolarizing sedative effects of bromide.[2] This guide details the physicochemical constitution, high-purity synthesis, and pharmacodynamics of the molecule.[2]

Chemical Constitution & Structural Dynamics[2]

Coordination Geometry

The nomenclature (L-Glutamato(2-)-N,O1) defines the inner coordination sphere of the magnesium ion.[2] The magnesium is not merely ionically associated but is chelated by the L-glutamate ligand to form a stable 5-membered ring.[2]

-

Ligand State: The L-glutamate acts as a bidentate ligand.[2] The

-amino nitrogen ( -

Protonation Status: The molecular formula

implies the presence of a protonated side chain. While the ligand is formally named as a dianion in the coordination sphere, the stoichiometry indicates the-

Calculation:

.[2]

-

-

Counter-Ion: The bromide ion (

) resides in the outer coordination sphere, balancing the

Structural Diagram

The following diagram illustrates the chelation mode and ionic interactions.

Figure 1: Coordination geometry of (L-Glutamato)magnesium bromide showing the 5-membered chelate ring.[2]

Pharmacological Mechanism of Action[2]

The therapeutic efficacy of C₅H₈BrMgNO₄ relies on the synergistic dissociation of its three components at the physiological pH of the synaptic cleft.

The Triad Mechanism[2]

-

Magnesium (

) – The Stabilizer: -

Bromide (

) – The Sedative:-

Mimics chloride (

) ions, passing through GABA-gated chloride channels.[2] -

Causes hyperpolarization of the post-synaptic membrane, raising the threshold for neuronal depolarization (sedative/anticonvulsant effect).

-

-

L-Glutamate – The Carrier:

-

While free glutamate is excitatory, in this salt form it facilitates the active transport of Mg across the blood-brain barrier (BBB) via amino acid transporters, potentially enhancing the bioavailability of the magnesium moiety compared to inorganic oxides.[2]

-

Pharmacodynamic Pathway[2]

Figure 2: Pharmacodynamic dissociation and receptor-level targets of the compound.[2]

Synthesis & Manufacturing Engineering

Objective: Synthesis of high-purity (L-Glutamato)magnesium bromide suitable for pharmaceutical application. Precursors: L-Glutamic Acid (FCC Grade), Magnesium Oxide (High Surface Area), Hydrobromic Acid (48% ACS Grade).[2]

Reaction Stoichiometry

[2]Step-by-Step Protocol

Step 1: Precursor Activation [2]

-

Suspend 1.0 molar equivalent of L-Glutamic Acid in deionized water (

solute) in a 3-neck round bottom flask. -

Heat to

under constant stirring to promote partial solubility.

Step 2: Magnesium Chelation

-

Slowly add 1.0 molar equivalent of Magnesium Oxide (MgO) .

-

Critical Control Point: The reaction is exothermic. Maintain temperature

. -

Stir for 2 hours until the solution becomes clear, indicating the formation of Magnesium L-Glutamate (

intermediate species usually forms transiently or equilibrates).[2] Note: To achieve the 1:1:1 stoichiometry, we are effectively forming the half-salt or reacting in situ.[2]

Step 3: Bromination

-

Dropwise add 1.0 molar equivalent of Hydrobromic Acid (HBr) .

-

The solution pH should shift to approximately 5.5–6.0.

-

Stir for 1 hour at

.

Step 4: Crystallization & Isolation [2]

-

Concentrate the solution via rotary evaporation under reduced pressure (

) to 20% of original volume. -

Add Ethanol (95%) as an anti-solvent to induce precipitation of the white crystalline solid.

-

Filter and wash with cold ethanol.

-

Dry in a vacuum oven at

for 12 hours.

Analytical Specifications (QC Table)

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Assay (Mg) | 9.6% – 9.8% | Complexometric Titration (EDTA) |

| Assay (Br) | 31.5% – 32.5% | Argentometric Titration ( |

| pH (5% soln) | 5.0 – 6.5 | Potentiometry |

| Loss on Drying | Gravimetric ( | |

| Solubility | Soluble in water; Insoluble in ethanol | USP <267> |

References

-

PubChem. (2025).[1] (L-Glutamato(2-)-N,O1)magnesium bromide (CID 86278606).[2][4] National Library of Medicine. [Link][2]

-

NCATS Inxight Drugs. (2024). Magnesium Glutamate Hydrobromide (Psychoverlan).[1][3][5] National Center for Advancing Translational Sciences. [Link]

- Schmid, B. et al. (1978). Clinical experience with magnesium glutamate hydrobromide (Psychoverlan). Therapiewoche, 28, 6363. (Historical clinical reference for efficacy).

-

FDA Substance Registration System. (2024). UNII 5Q5ZYJ43UH Records.[1] U.S. Food and Drug Administration. [Link][2]

Sources

- 1. Psychoverlan | C5H8BrMgNO4 | CID 171266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. (L-Glutamato(2-)-N,O1)magnesium bromide | C5H8BrMgNO4 | CID 86278606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. MAGNESIUM L-GLUTAMATE TETRAHYDRATE [drugs.ncats.io]

Technical Synthesis Guide: (L-Glutamato(2-)-N,O1)magnesium Bromide

This guide details the synthesis, chemical identity, and process engineering for (L-Glutamato(2-)-N,O1)magnesium bromide , commonly known in pharmaceutical development as Magnesium L-Glutamate Hydrobromide (or by the trade name Psychoverlan).

Based on the foundational patent literature (specifically GB955087A and DE1135923B ), this protocol focuses on the most robust synthetic route: the Stepwise Neutralization Method . This approach minimizes side reactions and ensures high purity by forming the magnesium chelate prior to hydrobromide salt formation.

Executive Summary

-

Compound: (L-Glutamato(2-)-N,O1)magnesium bromide

-

Common Name: Magnesium L-Glutamate Hydrobromide (MGB)

-

CAS Number: 59983-92-5

-

Therapeutic Class: Neurotropic sedative, anxiolytic.

-

Mechanism: Acts as a glutamate receptor modulator; the magnesium moiety provides NMDA receptor antagonism while the glutamate backbone supports neurotrophic metabolism.

-

Patent Status: Originally assigned to Ferrer Internacional and Verla-Pharm . Key patents (GB955087A, DE1135923B) have expired, placing this methodology in the public domain for generic development.

Chemical Identity & Structure

The compound is a mixed salt/chelate where the magnesium ion is coordinated to the L-glutamate backbone, balanced by a bromide counterion.[1]

| Property | Specification |

| IUPAC Name | Magnesium; (2S)-2-aminopentanedioate; hydrobromide |

| Molecular Formula | |

| Molecular Weight | 250.33 g/mol |

| Solubility | Highly soluble in water; slightly soluble in ethanol; insoluble in acetone. |

| Appearance | White to pale yellow crystalline powder. |

| Stereochemistry | L-Enantiomer (S-configuration) is critical for biological activity. |

Synthetic Pathway Analysis

The synthesis relies on a pH-controlled chelation-neutralization sequence. Direct reaction of all three components simultaneously often yields inconsistent mixtures of magnesium bromide and glutamic acid. The stepwise formation of Magnesium L-Glutamate followed by hydrobromic acid addition is the Critical Quality Attribute (CQA) for stoichiometric success.

Reaction Scheme

-

Chelation:

-

Correction: The target is a 1:1 Mg:Glu complex. The patent specifies neutralizing Glutamic acid to pH 6 with MgCO3.[2]

-

-

Acidification:

Process Flow Diagram

Caption: Stepwise synthesis workflow for Magnesium L-Glutamate Hydrobromide ensuring stoichiometric chelation.

Detailed Experimental Protocol

Scale: Laboratory (150g Batch) | Yield: ~94%

Phase 1: Preparation of Magnesium Glutamate Intermediate

-

Dissolution: In a 1L Erlenmeyer flask, suspend 150.0 g (1.02 mol) of L-Glutamic Acid in 100 mL of distilled water.

-

Note: The mixture will be a slurry initially.

-

-

Heating: Heat the slurry to boiling (100°C). The glutamic acid will partially dissolve.[2]

-

Neutralization: Slowly add Magnesium Carbonate (Basic) in small portions while stirring vigorously.

-

Critical Parameter: Monitor pH continuously. Stop addition exactly when pH reaches 6.0 – 6.5 .

-

Observation:

evolution will occur. Ensure frothing is managed.

-

-

Filtration: Once the reaction stabilizes and pH is confirmed, filter the hot solution to remove any unreacted Magnesium Carbonate. The filtrate contains the soluble Magnesium L-Glutamate complex.

Phase 2: Hydrobromide Salt Formation

-

Acid Addition: To the clear filtrate from Phase 1, add a stoichiometric amount of Hydrobromic Acid (48% aq. solution) dropwise.

-

Calculation: For 1.02 mol of Glutamate, use 1.02 mol of HBr.

-

Caution: Exothermic reaction. Maintain temperature < 60°C to prevent degradation.

-

Avoid Excess: Do NOT exceed stoichiometry. Excess HBr will degrade the complex into Magnesium Bromide (

) and free Glutamic Acid.

-

-

Concentration: Transfer the solution to a rotary evaporator or heat over a direct flame (controlled) until the volume is reduced and a "pasty skin" forms on the surface of the liquid.

Phase 3: Crystallization & Purification

-

Crystallization: Transfer the concentrated paste to a crystallization vessel. Cool the mixture to -5°C to 0°C and hold for 12–24 hours.

-

Isolation: Filter the resulting crystals under vacuum.

-

Washing: Wash the filter cake twice with cold Acetone .

-

Why Acetone? The product is slightly soluble in ethanol but insoluble in acetone. Acetone effectively removes residual HBr and water without dissolving the yield.

-

-

Drying: Dry the crystals in a vacuum oven at 40°C until constant weight.

Process Parameters & Quality Control

| Parameter | Range | Criticality | Consequence of Deviation |

| Reaction pH | 6.0 – 6.5 | High | pH < 6: Incomplete Mg chelation. pH > 7: Formation of Mg(OH)2 impurities. |

| HBr Stoichiometry | 1.00 ± 0.02 eq | High | Excess HBr hydrolyzes the complex; insufficient HBr leaves unreacted Mg-Glutamate. |

| Crystallization Temp | -5°C to 0°C | Medium | Higher temps reduce yield significantly due to high water solubility. |

| Washing Solvent | Acetone | Medium | Ethanol or water will dissolve the product, lowering yield. |

Analytical Characterization (Expected)

To validate the synthesis, the following analytical results should be confirmed:

-

Elemental Analysis:

-

Mg: ~9.7% (theoretical)

-

Br: ~31.9% (theoretical)

-

-

IR Spectroscopy:

-

Presence of carboxylate stretching (

) bands indicative of Mg coordination. -

Ammonium (

) bands indicative of the hydrobromide salt.

-

-

pH (10% solution): Should be approximately 6.0 – 7.0.

References

-

GB955087A : Magnesium glutamate hydrobromide and processes for the production thereof. (1964).[3] Ferrer Internacional.

-

DE1135923B : Process for the production of magnesium glutamate hydrobromide. (1962). Verla-Pharm.[2][4]

-

PubChem CID 86278606 : (L-Glutamato(2-)-N,O1)magnesium bromide. National Center for Biotechnology Information.

-

ES2004302A6 : Magnesium glutamate hydrobromide prodn. (1988).[5] Cenevisa.

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. DE1135923B - Process for the production of magnesium glutamate hydrobromide - Google Patents [patents.google.com]

- 3. GB955087A - Magnesium glutamate hydrobromide and processes for the production thereof - Google Patents [patents.google.com]

- 4. scribd.com [scribd.com]

- 5. ES2004302A6 - Magnesium glutamate hydrobromide prodn. - Google Patents [patents.google.com]

Physicochemical properties of (L-Glutamato(2-)-N,O1)magnesium bromide

An In-depth Technical Guide to the Physicochemical Properties of (L-Glutamato(2-)-N,O1)magnesium bromide

Abstract

(L-Glutamato(2-)-N,O1)magnesium bromide, also known as Magnesium Glutamate Hydrobromide, is a coordination complex of significant interest in the pharmaceutical and neuroscience fields. It combines L-glutamic acid, a pivotal neurotransmitter, with magnesium, an essential mineral and neuromodulator, in a unique chelated structure. This guide provides a comprehensive analysis of its core physicochemical properties, moving beyond basic data to explain the causality behind its characteristics and the experimental methodologies required for its characterization. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a deep, functional understanding of this compound for application in their work.

Chemical Identity and Molecular Structure

The foundation of any physicochemical analysis is a precise understanding of the compound's identity and structure. Unlike a simple salt mixture, (L-Glutamato(2-)-N,O1)magnesium bromide is a coordination complex where the L-glutamate anion acts as a bidentate ligand.

| Identifier | Value | Reference |

| IUPAC Name | magnesium;(2S)-2-aminopentanedioate;hydrobromide | [1] |

| Synonyms | Magnesium Glutamate Hydrobromide, L-Glutamic Acid Magnesium Salt Hydrobromide | [2][3] |

| CAS Number | 59983-92-5; 53459-38-4 | [1] |

| Molecular Formula | C₅H₈BrMgNO₄ | [1][4] |

| Molecular Weight | 250.33 g/mol | [1][4] |

| Table 1: Core Identification Parameters for (L-Glutamato(2-)-N,O1)magnesium bromide. |

Elucidation of the Chelate Structure

The systematic name "(L-Glutamato(2-)-N,O1)" is critical; it specifies that the deprotonated L-glutamate ligand coordinates to the magnesium ion via the nitrogen atom of the amino group and one oxygen atom of the α-carboxylate group. This forms a highly stable, entropically favored five-membered ring.[5] This chelation is a defining feature that distinguishes it from simple ionic interactions and is fundamental to its properties and bioavailability.

While a crystal structure for this specific bromide complex is not publicly available, studies on the closely related magnesium L-glutamate tetrahydrate confirm this coordination behavior.[6] In that structure, the magnesium atom is hexacoordinated, with the L-glutamate functioning as a chelating N,Oα-donor and four water molecules completing the primary coordination sphere. The γ-carboxylate group is not directly coordinated to the magnesium but engages in the hydrogen-bonding network.[6] The bromide ion in the title compound is understood to be a counter-ion, balancing the charge of the [Mg(L-Glutamato)]⁺ complex.

Synthesis Pathway

The synthesis of this complex is typically achieved through a controlled, sequential reaction. This ensures the formation of the chelate prior to the introduction of the hydrobromide salt, preventing the simple precipitation of magnesium bromide. A common laboratory-scale synthesis is outlined below.[7][8]

Spectroscopic Characterization

Spectroscopic methods are indispensable for confirming the molecular structure and purity of the complex.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR spectroscopy is the primary technique to verify the successful coordination of the L-glutamate ligand to the magnesium ion. The vibrational frequencies of the amino (-NH₂) and carboxylate (-COO⁻) groups are highly sensitive to their chemical environment. Upon chelation, the delocalization of electrons in these groups changes, causing predictable shifts in their corresponding absorption bands compared to free L-glutamic acid.[9][10]

Expected Observations:

-

Carboxylate Stretch: In free L-glutamic acid, the C=O stretch of the protonated carboxylic acid appears around 1700-1740 cm⁻¹. In the complex, this is replaced by two distinct bands: an asymmetric stretching vibration (νₐₛ) around 1560-1620 cm⁻¹ and a symmetric stretching vibration (νₛ) around 1400-1440 cm⁻¹. The separation (Δν) between these two bands provides insight into the coordination mode.

-

Amino Group Bending: The N-H bending vibration, typically seen around 1500-1650 cm⁻¹ in the free amino acid zwitterion, will shift upon coordination to the metal center.

-

O-H Stretch: The broad O-H stretching band from the carboxylic acid groups (2500-3300 cm⁻¹) in free glutamic acid will disappear upon deprotonation and complex formation.

| Functional Group | Vibrational Mode | Free L-Glutamic Acid (approx. cm⁻¹) | Mg-Glutamate Complex (approx. cm⁻¹) |

| Carboxylate (-COO⁻) | Asymmetric Stretch | ~1640 (as zwitterion) | 1560 - 1620 |

| Carboxylate (-COO⁻) | Symmetric Stretch | ~1410 (as zwitterion) | 1400 - 1440 |

| Carboxylic Acid (-COOH) | C=O Stretch | 1700 - 1740 | Absent |

| Amino Group (-NH₃⁺ / -NH₂) | N-H Bend | 1500 - 1650 | Shifted upon coordination |

| Table 2: Key comparative FTIR frequencies for structural verification. |

Experimental Protocol: FTIR via KBr Pellet

-

Preparation: Thoroughly dry the sample of (L-Glutamato(2-)-N,O1)magnesium bromide and spectroscopic grade Potassium Bromide (KBr) in an oven at 110°C for 2-4 hours to remove all traces of moisture.

-

Grinding: In an agate mortar, grind a small amount of KBr (approx. 100-200 mg) to a fine powder. Add 1-2 mg of the sample (aiming for a sample:KBr ratio of ~1:100).

-

Mixing: Continue to grind the mixture for several minutes until it is a homogenous, fine powder. The quality of the spectrum is highly dependent on achieving a uniform dispersion.

-

Pressing: Transfer the powder to a pellet-pressing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.

-

Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio.[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: While magnesium-25 is an NMR-active nucleus, for routine characterization, ¹H and ¹³C NMR are employed to confirm the integrity of the L-glutamate ligand and to assess the purity of the sample.[12] As Mg²⁺ is a diamagnetic ion, it does not cause significant line broadening, allowing for high-resolution spectra. The coordination may induce minor shifts in the proton and carbon signals closest to the chelation sites (the α-carbon, α-proton, and α-carboxylate carbon) compared to free glutamate under identical pH conditions.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the complex and dissolve it in 0.6-0.7 mL of deuterium oxide (D₂O).

-

Solubilization: Vortex the sample until fully dissolved. The pH of the resulting solution should be recorded, as the chemical shifts of glutamate are pH-dependent.

-

Analysis: Transfer the solution to a 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz or higher). The residual HDO signal (around 4.79 ppm) can be used as a reference or an internal standard like DSS can be added. The spectrum will confirm the presence of the glutamate backbone and the absence of organic impurities.

Thermal Analysis (TGA/DSC)

Causality: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide critical information on the thermal stability, decomposition pathway, and hydration state of the compound.[13] TGA measures mass loss as a function of temperature, identifying dehydration, desolvation, and decomposition events. DSC measures the heat flow into or out of a sample, identifying phase transitions like melting (endothermic) and decomposition events (often exothermic).[14]

Expected Profile:

-

Dehydration: If the complex is a hydrate, an initial mass loss will be observed in the TGA trace, typically below 150°C, corresponding to an endothermic peak in the DSC.

-

Melting/Decomposition: A melting point for a related compound has been reported in the range of 225-227°C.[3] This may be followed closely by or occur concurrently with decomposition. L-glutamic acid itself begins to decompose around 230-250°C.[15] The decomposition of the organic ligand is an oxidative process and will appear as a major, often multi-step, mass loss in the TGA and a significant exothermic event in the DSC.

-

Residue: The final residual mass at the end of the TGA run (e.g., at 800°C) should correspond to the theoretical mass of magnesium oxide (MgO), the most common stable residue.

Solubility Profile

Causality: The solubility of a pharmaceutical compound is a critical determinant of its bioavailability.[16] Magnesium amino acid chelates and organic salts are generally recognized for having significantly higher aqueous solubility compared to inorganic salts like magnesium oxide or carbonate.[5][[“]][18] This enhanced solubility is attributed to the organic nature of the ligand and the effective shielding of the magnesium ion's charge, which reduces the lattice energy of the solid and promotes favorable interactions with water molecules.

Expected Solubility:

-

(L-Glutamato(2-)-N,O1)magnesium bromide is expected to be freely soluble in water.

-

A study on magnesium-L-glutamate (without bromide) has previously quantified its aqueous solubility across a range of temperatures, demonstrating that the dissolution process is endothermic.[19] The presence of the bromide counter-ion is likely to further enhance this solubility.

Experimental Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Preparation: Prepare a series of vials containing a fixed volume of deionized water (e.g., 10 mL).

-

Addition of Solute: Add an excess amount of the compound to each vial, ensuring a solid phase remains.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C). Agitate the vials for a predetermined period (e.g., 24 or 48 hours) sufficient to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Alternatively, centrifuge the samples.

-

Sampling: Carefully withdraw a known volume of the supernatant using a filtered syringe to avoid aspirating any solid particles.

-

Quantification: Dilute the supernatant to an appropriate concentration and analyze the magnesium content using a validated analytical method, such as:

-

ICP-MS or ICP-OES: For high accuracy and sensitivity.

-

EDTA Titration: A classic, cost-effective method using an indicator like Eriochrome Black T.

-

-

Calculation: Calculate the solubility in units such as g/100 mL or mol/L based on the quantified magnesium concentration and the dilution factor.

References

-

A Spectrophotometric Study of the Complexation of Magnesium(II) with a Number of Amino Acids in Aqueous Solutions. ResearchGate. Available at: [Link]

-

Magnesium Chelates Bioavailability Comparison. Consensus. Available at: [Link]

-

(L-Glutamato(2-)-N,O1)magnesium bromide. PubChem. Available at: [Link]

-

The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. MDPI. Available at: [Link]

-

Metal ion binding by amino acids. Preparation and crystal structures of magnesium, strontium, and barium L‐glutamate hydrates. R Discovery. Available at: [Link]

-

Vibrational and Magnetic Properties of a Cu/Mg Glutamate Complex. Latin American Journal of Pharmacy. Available at: [Link]

-

The Effects of Amino Acids on the Polymorphs and Magnesium Content of Calcium–Magnesium Carbonate Minerals. MDPI. Available at: [Link]

-

Synthesis and characterization of amino acid complexes of physiological metal ions to be used as ergogenic aids. SciSpace. Available at: [Link]

-

The aqueous solubilities ( g/100 mL) at room temperature, acid/base... ResearchGate. Available at: [Link]

-

Solubilities of magnesium-L-ascorbate, calcium-L-ascorbate, magnesium-L-glutamate, magnesium-D-gluconate, calcium-D-gluconate, calcium-D-heptagluconate, L-aspartic acid, and 3-nitrobenzoic acid in water. ResearchGate. Available at: [Link]

-

Syntheses, Characterisation, Thermal Analysis and Theoretical Studies of Some Imino Ethanone Metal Complexes. Baghdad Science Journal. Available at: [Link]

-

A Combination of Trazodone and Magnesium-Glutamate-Hydrobromide (MGB) in the Treatment of Fibromyalgia: A Proof-of-Concept Study. Juniper Publishers. Available at: [Link]

-

Fourier transform infrared spectroscopic characterization of a photolabile precursor of glutamate. PubMed. Available at: [Link]

-

SYNTHESIS, CHARACTERIZATION, THERMAL, X-RAY AND ANTIMICROBIAL STUDY OF ZN (II) METAL COMPLEXES OF DEHYDROACETIC ACID BASED NEW SCHIFF BASES. Journal of Advanced Scientific Research. Available at: [Link]

-

MAGNESIUM GLUTAMATE HYDROBROMIDE. gsrs. Available at: [Link]

-

(a) FT-IR transmission spectra of the L-glutamic acid film constituted... ResearchGate. Available at: [Link]

-

Difference FTIR spectrum between glutamate-bound and unligated form of... ResearchGate. Available at: [Link]

-

Spherulite-like Ni(II)(l-glutaminato·H2O)2 Complex: Morphological Microstructure, DFT-Assisted Crystal Structure Determination, and Vibrational Analysis. ACS Omega. Available at: [Link]

-

Volumetric Properties of Aqueous Solutions of L-Glutamic Acid and Magnesium-L-Glutamate. ResearchGate. Available at: [Link]

-

Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC. Oriental Journal of Chemistry. Available at: [Link]

-

L-Glutamate Biosensor for In Vitro Investigations: Application in Brain Extracts. MDPI. Available at: [Link]

-

The structure and function of glutamate receptors: Mg2+ Block to X-ray diffraction. PMC. Available at: [Link]

-

Magnesium(II) d-Gluconate Complexes Relevant to Radioactive Waste Disposals: Metal-Ion-Induced Ligand Deprotonation or Ligand-Promoted Metal-Ion Hydrolysis?. ACS Publications. Available at: [Link]

-

Magnesium Gluconate LC-MS/NMR Study (2017). Consensus. Available at: [Link]

-

Thermoanalytical results (TGA, DSC) of the complexes. ResearchGate. Available at: [Link]

-

The 1 H NMR spectra of the control and treated Mg-gluconate. ResearchGate. Available at: [Link]

-

Self-assembly of copper and magnesium ions will l-glutamate: spectroscopic and structural properties of [CuMg(L-GLUTAMATO)2(H2O)3]·2H2O. Polyhedron. Available at: [Link]

- Process for the production of magnesium glutamate hydrobromide. Google Patents.

-

Proton MR Spectroscopy–Detectable Major Neurotransmitters of the Brain: Biology and Possible Clinical Applications. PMC. Available at: [Link]

-

Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. Available at: [Link]

-

Types of Magnesium Salt and Formulation Solubility that Determines Bioavailability of Magnesium Food Supplements. Longdom Publishing. Available at: [Link]

-

Current Design of Mixed-Ligand Complexes of Magnesium(II): Synthesis, Crystal Structure, Thermal Properties and Biological Activity against Mycolicibacterium Smegmatis and Bacillus Kochii. MDPI. Available at: [Link]

-

LC-MS and NMR Based Structural Characterization and Isotopic Abundance Ratio Analysis of Magnesium Gluconate Treated with the Consciousness Energy Healing. Science Publishing Group. Available at: [Link]

-

MAGNESIUM BROMIDE. precisionFDA. Available at: [Link]

- Magnesium glutamate hydrobromide prodn. Google Patents.

-

5-BROMO-1-PENTENE. Organic Syntheses. Available at: [Link]

-

Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-atom. Bulgarian Chemical Communications. Available at: [Link]

-

Magnesium bromide. Wikipedia. Available at: [Link]

-

Magnesium-Halogen Exchange. Andrew G. Myers Research Group, Harvard University. Available at: [Link]

Sources

- 1. (L-Glutamato(2-)-N,O1)magnesium bromide | C5H8BrMgNO4 | CID 86278606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. magnesium hydrogen L-2-aminoglutarate hydrobromide | 53459-38-4 [chemicalbook.com]

- 4. L-Glutamic Acid Magnesium Salt Hydrobromide | CAS 53459-38-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 5. The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. DE1135923B - Process for the production of magnesium glutamate hydrobromide - Google Patents [patents.google.com]

- 8. ES2004302A6 - Magnesium glutamate hydrobromide prodn. - Google Patents [patents.google.com]

- 9. Fourier transform infrared spectroscopic characterization of a photolabile precursor of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Authentication and Quantification of Magnesium Bisglycinate Using NMR Spectroscopy | Purity-IQ [purity-iq.com]

- 13. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 14. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]

- 15. Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. longdom.org [longdom.org]

- 17. consensus.app [consensus.app]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Mechanism of Action of (L-Glutamato(2-)-N,O1)magnesium bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

(L-Glutamato(2-)-N,O1)magnesium bromide is a fascinating molecule that lies at the intersection of essential mineral pharmacology and neurotransmitter modulation. This technical guide provides a comprehensive exploration of its core mechanism of action, primarily focusing on its role as a modulator of the glutamatergic system, with a significant emphasis on the N-methyl-D-aspartate (NMDA) receptor. We will delve into the intricate coordination chemistry of the molecule, the synergistic effects of its components—magnesium, L-glutamate, and bromide—and the experimental methodologies required to elucidate its multifaceted pharmacological profile. This document is intended to serve as a foundational resource for researchers and drug development professionals investigating the therapeutic potential of this and similar compounds in neurological and psychiatric disorders.

Introduction: The Rationale for (L-Glutamato(2-)-N,O1)magnesium bromide

Glutamatergic neurotransmission is fundamental to numerous central nervous system (CNS) processes, including synaptic plasticity, learning, and memory[1][2]. However, excessive or prolonged activation of glutamate receptors, particularly the NMDA receptor, can lead to excitotoxicity, a process implicated in a wide array of neurological disorders such as epilepsy, stroke, chronic pain, and neurodegenerative diseases[3]. The modulation of this system, therefore, presents a significant therapeutic opportunity.

(L-Glutamato(2-)-N,O1)magnesium bromide is a compound designed to leverage the inherent neuroprotective properties of magnesium while potentially offering enhanced bioavailability and targeted activity through its chelation with L-glutamate. A patent for a similar compound, magnesium glutamate hydrobromide, suggests sedative, muscle-relaxant, and anticonvulsant properties, with the ability to cross the blood-brain barrier[4]. This guide will deconstruct the probable mechanism of action of this specific chemical entity.

Molecular Architecture: Understanding the Structure

The nomenclature "(L-Glutamato(2-)-N,O1)magnesium bromide" provides critical insights into the compound's structure. It describes a magnesium ion (Mg²⁺) chelated by an L-glutamate molecule that has lost two protons (dianion). The "N,O1" designation specifies that the magnesium is coordinated by the nitrogen atom of the amino group and an oxygen atom from one of the carboxylate groups of the L-glutamate ligand[1]. The bromide ion (Br⁻) acts as a counter-ion.

This chelation is significant as it forms a stable complex that may influence the pharmacokinetic and pharmacodynamic properties of both the magnesium and glutamate moieties. The coordination of magnesium by L-glutamate can be pH-dependent, with the glutamate anion acting as a tridentate or bidentate ligand[1]. In the case of "(L-Glutamato(2-)-N,O1)", a bidentate chelation is explicitly indicated.

Figure 1: Simplified 2D representation of the coordination in (L-Glutamato(2-)-N,O1)magnesium.

Core Mechanism of Action: A Multi-Pronged Approach

The pharmacological activity of (L-Glutamato(2-)-N,O1)magnesium bromide is best understood as a synergistic interplay of its three constituent components.

The Central Role of Magnesium: NMDA Receptor Blockade

The primary and most well-established mechanism of action of magnesium in the CNS is its voltage-dependent blockade of the NMDA receptor ion channel[3][5]. Under normal resting membrane potentials, the magnesium ion physically obstructs the pore of the NMDA receptor, preventing the influx of calcium (Ca²⁺) even when the receptor is activated by glutamate and its co-agonist, glycine or D-serine[5].

Depolarization of the neuronal membrane dislodges the magnesium ion, allowing for Ca²⁺ entry and subsequent downstream signaling. This elegant mechanism ensures that NMDA receptor activation is tightly coupled to significant synaptic activity. In pathological states characterized by excessive glutamate release, such as ischemia or seizures, this magnesium block can be overcome, leading to a massive influx of Ca²⁺ and excitotoxicity[6][7]. By increasing the extracellular concentration of magnesium, (L-Glutamato(2-)-N,O1)magnesium bromide reinforces this natural blockade, thereby exerting a neuroprotective effect.

Figure 3: A simplified workflow for the mechanistic investigation of (L-Glutamato(2-)-N,O1)magnesium bromide.

In Vivo Models

Objective: To evaluate the anticonvulsant efficacy of the compound.

Protocol:

-

Model Induction: Use established models such as the maximal electroshock (MES) test or pentylenetetrazol (PTZ)-induced seizures in rodents.

-

Drug Administration: Administer (L-Glutamato(2-)-N,O1)magnesium bromide at various doses via an appropriate route (e.g., intraperitoneal or oral).

-

Behavioral Observation: Observe and score the severity and duration of seizures.

-

Data Analysis: Determine the dose-response relationship and the ED₅₀ (median effective dose).

Causality: This demonstrates the compound's efficacy in a complex in vivo system where hyperexcitability is a key pathological feature.

Objective: To assess the analgesic potential of the compound.

Protocol:

-

Model Induction: Use models like chronic constriction injury (CCI) or spared nerve injury (SNI) of the sciatic nerve in rats or mice.

-

Drug Administration: Administer the compound systemically or intrathecally.

-

Nociceptive Testing: Measure pain-related behaviors such as mechanical allodynia (von Frey filaments) and thermal hyperalgesia (Hargreaves test).

-

Data Analysis: Compare the withdrawal thresholds between treated and vehicle groups.

Causality: This evaluates the compound's ability to modulate pain pathways, which are often sensitized by glutamatergic mechanisms.

Quantitative Data Summary

While specific quantitative data for (L-Glutamato(2-)-N,O1)magnesium bromide is not publicly available, the following table presents hypothetical data that would be generated from the aforementioned experiments to guide researchers in their study design and data interpretation.

| Assay | Parameter | (L-Glutamato(2-)-N,O1)magnesium bromide | Magnesium Chloride | L-Glutamic Acid |

| [³H]MK-801 Binding | Ki (nM) | 50 | 100 | >10,000 |

| Electrophysiology | IC₅₀ (µM) at -70mV | 25 | 50 | No effect |

| PTZ-induced Seizures | ED₅₀ (mg/kg) | 15 | 30 | No effect |

| CCI Model (Allodynia) | % MPE at 20 mg/kg | 60 | 30 | 5 |

% MPE = Maximum Possible Effect

Conclusion and Future Directions

(L-Glutamato(2-)-N,O1)magnesium bromide represents a rationally designed molecule with the potential for significant neurotherapeutic applications. Its primary mechanism of action is rooted in the well-established voltage-dependent blockade of the NMDA receptor by its magnesium component. However, the chelation with L-glutamate and the presence of a bromide counter-ion likely contribute to a more complex and potentially more favorable pharmacological profile, including enhanced bioavailability and multimodal modulation of the glutamatergic system.

Future research should focus on detailed pharmacokinetic studies to confirm its ability to cross the blood-brain barrier, head-to-head comparisons with other magnesium salts and NMDA receptor modulators, and exploration of its efficacy in a broader range of neurological and psychiatric disorders. A thorough understanding of its interaction with different NMDA receptor subunit compositions and its effects on other glutamate receptors will be crucial for unlocking its full therapeutic potential.

References

-

The Role of Magnesium in Neurological Disorders - PMC - NIH. (2018). National Institutes of Health. [Link]

-

How Does Magnesium's Interaction with the NMDA Receptor Prevent Neuronal Over-Excitation? → Learn - Lifestyle → Sustainability Directory. (2025). Sustainability Directory. [Link]

-

Magnesium Sulfate Protects Against the Bioenergetic Consequences of Chronic Glutamate Receptor Stimulation - Our journal portfolio - PLOS. (2013). PLOS ONE. [Link]

-

Antidepressant-like activity of magnesium in the chronic mild stress model in rats: alterations in the NMDA receptor subunits - Oxford Academic. (2014). International Journal of Neuropsychopharmacology. [Link]

-

Magnesium and the Brain: A Focus on Neuroinflammation and Neurodegeneration - PMC. (2022). National Institutes of Health. [Link]

-

NMDA/glutamate mechanism of magnesium-induced anxiolytic-like behavior in mice. (2008). Pharmacology Biochemistry and Behavior. [Link]

-

Magnesium in neuroses and neuroticism - NCBI - NIH. (2015). National Institutes of Health. [Link]

-

Glutamate receptor - Wikipedia. Wikipedia. [Link]

-

Effect of changing extracellular levels of magnesium on spontaneous activity and glutamate release in the mouse neocortical slice - PubMed. (1989). British Journal of Pharmacology. [Link]

-

The Coordination Chemistry of Bio-Relevant Ligands and Their Magnesium Complexes. (2020). MDPI. [Link]

- DE1135923B - Process for the production of magnesium glutamate hydrobromide - Google Patents.

-

(L-Glutamato(2-)-N,O1)magnesium bromide - PubChem. PubChem. [Link]

-

Open Access Journal of Neurology & Neurosurgery - Juniper Publishers. (2017). Juniper Publishers. [Link]

-

Magnesium L-Glutamate | Drug Information, Uses, Side Effects, Chemistry. Pharmacompass. [Link]

-

5 - Organic Syntheses Procedure. Organic Syntheses. [Link]

-

L-glutamate: A key amino acid for sensory and metabolic functions. (2016). Archivos Latinoamericanos de Nutricion. [Link]

-

Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. (1978). Journal of the American Chemical Society. [Link]

-

Glutamate and Its Receptors as Therapeutic Targets for Migraine - PubMed. (2018). Neurotherapeutics. [Link]

-

Catalytic method for synthesis of Grignard compounds with magnesium attached to tertiary bridge head C-atom. Bulgarian Chemical Communications. [Link]

-

Magnesium-Halogen Exchange - Andrew G Myers Research Group. Andrew G Myers Research Group, Harvard University. [Link]

-

Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011). Master Organic Chemistry. [Link]

-

Grignard reagent - Wikipedia. Wikipedia. [Link]

-

Grignard Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

Sources

- 1. Magnesium Glutamate [benchchem.com]

- 2. perfilesycapacidades.javeriana.edu.co [perfilesycapacidades.javeriana.edu.co]

- 3. The Role of Magnesium in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DE1135923B - Process for the production of magnesium glutamate hydrobromide - Google Patents [patents.google.com]

- 5. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 6. Magnesium Sulfate Protects Against the Bioenergetic Consequences of Chronic Glutamate Receptor Stimulation | PLOS One [journals.plos.org]

- 7. Magnesium and the Brain: A Focus on Neuroinflammation and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

The Gatekeeper Protocol: L-Glutamate and Magnesium in Neuronal Signaling

Content Type: Technical Whitepaper Audience: Drug Discovery Scientists, Electrophysiologists, and Neurobiologists

Executive Summary: The Coincidence Detection Engine

In the mammalian central nervous system (CNS), the interplay between L-glutamate and Magnesium (

-

Chemical Signal: Presynaptic release of Glutamate (binding to GluN2) and Glycine/D-Serine (binding to GluN1).

-

Electrical Signal: Postsynaptic depolarization to relieve the voltage-dependent

block.[1]

This guide dissects the biophysics of this mechanism, the pathological failure modes leading to excitotoxicity, and the experimental protocols required to assay these states with high fidelity.

Molecular Biophysics: The Block Mechanism[2]

The NMDAR pore contains a specific binding site for hydrated

The "Trapping Block" Model

Recent kinetic modeling confirms an asymmetric trapping block.[2]

-

Resting State (-70 mV): The electrical driving force pushes

into the pore. -

Active State (>-40 mV): Depolarization (usually via AMPA receptor activation) reduces the electrostatic attraction. The

ion unbinds and exits the pore (repelled by the positive intracellular charge), allowing

Subunit Heterogeneity and Kinetics

The kinetics of the

| Feature | GluN2A-containing NMDAR | GluN2B-containing NMDAR |

| Localization | Synaptic (Post-synaptic Density) | Extrasynaptic & Synaptic (Early Dev.)[3] |

| Kinetics | Fast decay; High open probability | Slow decay; Low open probability |

| High | Moderate | |

| Signaling Role | LTP Induction (Learning) | Excitotoxicity / LTD |

Signaling Pathways: Physiology vs. Pathology[5]

The distinction between a "memory" signal and a "death" signal lies in the magnitude and location of the Calcium influx.

Diagram 1: The NMDAR Logic Gate (LTP vs. Excitotoxicity)

Caption: The NMDAR acts as a coincidence detector. Ca2+ influx fate depends on receptor location (synaptic vs. extrasynaptic) and intensity.

Therapeutic Pharmacology: The Memantine Mechanism[6][7]

In drug development, blocking NMDARs completely (e.g., with Ketamine or MK-801) causes psychosis because it shuts down physiological plasticity. The goal is to block pathological activation while sparing physiological signaling.

Memantine is an uncompetitive antagonist with a specific kinetic profile:

-

Low Affinity (

): It does not bind too tightly. -

Fast Off-Rate: When a physiological synaptic event occurs (high concentration of glutamate), the massive depolarization expels Memantine quickly, allowing the signal to pass.

-

Pathological Block: During chronic, low-level glutamate exposure (excitotoxicity), the membrane is only mildly depolarized. Memantine remains in the channel, blocking the "leak" current that causes cell death.

Diagram 2: Memantine Kinetic Action

Caption: Memantine's "fast off-rate" allows it to distinguish between transient synaptic signals and chronic pathological noise.

Experimental Protocol: Isolating NMDAR Currents

To study this mechanism, one must isolate NMDAR currents from AMPA currents and voltage-gated channels. This protocol uses Voltage-Clamp Whole-Cell Recording .

A. Solutions Preparation

-

Intracellular (Pipette) Solution: Must block

channels to improve space clamp.-

Base: 130 mM CsCl (Cesium blocks K+ channels).

-

Buffer: 10 mM HEPES, 10 mM EGTA (buffers Calcium).

-

Energy: 4 mM Mg-ATP, 0.3 mM Na-GTP.

-

Blocker: 5 mM QX-314 (Optional: blocks internal Na+ channels).

-

pH:[4] 7.2-7.3 with CsOH.

-

-

Extracellular (Bath) Solution (aCSF):

-

Standard: 124 mM NaCl, 2.5 mM KCl, 26 mM NaHCO3, 1.25 mM NaH2PO4, 10 mM Glucose.

-

Calcium:[4] 2 mM

. -

Magnesium:[5][2][6][7][8][9][10][11]Crucial Variable. Use 1 mM

for physiological block, or 0 mM for maximal current. -

M CNQX or NBQX (to block AMPA receptors), 100

-

Co-agonist: 10

M Glycine or D-Serine (saturating concentration).

-

B. Step-by-Step Workflow

-

Slice Preparation: Prepare acute hippocampal slices (300-400

m) in ice-cold cutting solution. Recovery at 32°C for 1 hour. -

Giga-Ohm Seal: Approach neuron with positive pressure. Release pressure to form seal (>1 G

). -

Break-in: Apply short suction pulses to rupture membrane.[14] Verify Series Resistance (

). -

Pharmacological Isolation: Perfuse bath with aCSF containing CNQX and Picrotoxin . This eliminates fast AMPA and inhibitory GABA currents.

-

Voltage Protocol (The "Mg-Check"):

-

Step 1 (Baseline): Hold cell at -70 mV . In the presence of 1 mM extracellular

, evoked currents (via stimulating electrode) should be near zero (blocked). -

Step 2 (Unblock): Depolarize holding potential to +40 mV .

-

Step 3 (Stimulation): Stimulate presynaptic fibers (Schaffer collaterals). You will observe a large, slow-decaying outward current. This is the pure NMDAR current.

-

-

Validation: Apply 50

M AP5 (selective NMDAR antagonist). The current at +40 mV should completely disappear.

C. Data Analysis (I-V Curve)

Plotting the Current (I) vs. Voltage (V) reveals the signature "J-shaped" curve of the NMDAR.

-

Linear Region: From +40 mV to 0 mV (Ohmic behavior).

-

Negative Slope Region: From -30 mV to -70 mV (Magnesium block onset).

References

-

Nowak, L., et al. (1984).[5] Magnesium gates glutamate-activated channels in mouse central neurones.[5][15] Nature.[5] Link

-

Paoletti, P., et al. (2013).[16] NMDA receptor subunit diversity: impact on receptor properties, synaptic plasticity and disease. Nature Reviews Neuroscience. Link

-

Lipton, S. A. (2006). Paradigm shift in neuroprotection by NMDA receptor blockade: Memantine and beyond. Nature Reviews Drug Discovery. Link

-

Hansen, K. B., et al. (2018). Structure, Function, and Pharmacology of Glutamate Receptor Ion Channels. Pharmacological Reviews. Link

-

Vargas-Caballero, M., & Robinson, H. P. (2004). Fast and slow voltage-dependent dynamics of magnesium block in the NMDA receptor.[2][9] Journal of Neuroscience. Link

Sources

- 1. Multiple structural determinants of voltage-dependent magnesium block in recombinant NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fast and Slow Voltage-Dependent Dynamics of Magnesium Block in the NMDA Receptor: The Asymmetric Trapping Block Model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. royalsocietypublishing.org [royalsocietypublishing.org]

- 4. Whole-Cell Patch-Clamp Analysis of Recombinant NMDA Receptor Pharmacology Using Brief Glutamate Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. brain.phgy.queensu.ca [brain.phgy.queensu.ca]

- 6. researchgate.net [researchgate.net]

- 7. lifestyle.sustainability-directory.com [lifestyle.sustainability-directory.com]

- 8. Magnesium and stress - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Fast and slow voltage-dependent dynamics of magnesium block in the NMDA receptor: the asymmetric trapping block model - ePrints Soton [eprints.soton.ac.uk]

- 10. Inhibition of Mg2+ Extrusion Attenuates Glutamate Excitotoxicity in Cultured Rat Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Magnesium Sulfate Protects Against the Bioenergetic Consequences of Chronic Glutamate Receptor Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 15. scispace.com [scispace.com]

- 16. Frontiers | GluN2A or GluN2B subunits of the NMDA receptor contribute to changes in neuronal excitability and impairments in LTP in the hippocampus of aging mice but do not mediate detrimental effects of oligomeric Aβ (1–42) [frontiersin.org]

A Technical Guide to the Therapeutic Potential of Magnesium-Glutamate Compounds and Their Interplay at the NMDA Receptor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Magnesium (Mg²⁺) and glutamate stand as two of the most critical molecules in central nervous system (CNS) function, exerting opposing yet intricately linked effects on neuronal excitability. Glutamate, the principal excitatory neurotransmitter, drives synaptic transmission and plasticity, primarily through its action on N-methyl-D-aspartate (NMDA) receptors.[1][2] However, its overabundance leads to excitotoxicity, a primary mechanism of neuronal death in acute brain injury and chronic neurodegenerative diseases.[3][4] Magnesium acts as a natural, voltage-dependent antagonist of the NMDA receptor, providing a crucial neuroprotective brake against excitotoxic damage.[5][6][7] This guide explores the therapeutic potential arising from the interaction of these two ions, with a specific focus on magnesium-glutamate compounds. We will dissect the core mechanism of NMDA receptor modulation, evaluate the rationale for using magnesium-glutamate complexes, and survey their potential applications in neuroprotection, mood disorders, and cognitive enhancement, providing detailed methodologies for their preclinical evaluation.

Foundational Neurochemistry: The Roles of Magnesium and Glutamate

Glutamate: The Primary Excitatory Neurotransmitter

Glutamate is the most abundant excitatory neurotransmitter in the mammalian brain, essential for nearly all aspects of normal brain function, including learning, memory, and cognition.[1][8] Its effects are mediated through both ionotropic (ligand-gated ion channels) and metabotropic (G-protein coupled) receptors. The ionotropic receptors—AMPA, kainate, and NMDA—are responsible for fast synaptic transmission.[4] While essential, excessive extracellular glutamate accumulation over-activates these receptors, leading to a pathological process known as excitotoxicity, which is a major contributor to neuronal damage following stroke, traumatic brain injury (TBI), and in neurodegenerative conditions.[5][9][10]

Magnesium: An Essential Cation and Neuromodulator

Magnesium is the second most abundant intracellular cation and serves as a cofactor for over 300 enzymatic reactions critical for cellular energy metabolism, protein synthesis, and DNA stability.[3][5][9][11] Within the CNS, magnesium plays a vital role in maintaining neuronal ion homeostasis, regulating neurotransmitter release, and modulating synaptic plasticity.[12] A key aspect of its neuromodulatory function is its interaction with the NMDA receptor, where it acts as a non-competitive antagonist.[10] Low magnesium levels are associated with neuronal hyperexcitability, while supplementation has shown potential neuroprotective effects.[12][13]

The N-Methyl-D-Aspartate (NMDA) Receptor: A Locus of Convergence

The NMDA receptor is a unique ionotropic glutamate receptor characterized by its high permeability to calcium ions (Ca²⁺) and its voltage-dependent blockade by magnesium.[7][14] Activation of the NMDA receptor requires the simultaneous binding of both glutamate and a co-agonist (glycine or D-serine).[15] However, at resting membrane potential, the channel is physically blocked by a magnesium ion.[6][7] This dual-control mechanism allows the NMDA receptor to function as a "coincidence detector," opening only when both presynaptic glutamate release and postsynaptic depolarization occur, a fundamental process for synaptic plasticity.[7][16]

The Core Mechanism: Magnesium's Modulation of NMDA Receptor Activity

Voltage-Dependent Blockade and Coincidence Detection

The therapeutic rationale for using magnesium compounds in neurological disorders hinges on its elegant mechanism at the NMDA receptor. At the resting membrane potential (approx. -70mV), extracellular Mg²⁺ ions are drawn into the receptor's ion channel, where they lodge and create a physical blockade, preventing ion flow even when glutamate and glycine are bound.[7][15] When the neuron is sufficiently depolarized by other inputs (primarily through AMPA receptors), the electrostatic attraction holding the Mg²⁺ ion in place is weakened, causing it to be expelled from the channel.[7] This unblocking allows Na⁺ and, crucially, Ca²⁺ to flow into the cell, initiating downstream signaling cascades responsible for long-term potentiation (LTP), the molecular basis of learning and memory.[14][16]

Attenuation of Excitotoxicity

In pathological conditions such as ischemia or TBI, massive, unregulated glutamate release occurs.[3][9] This leads to sustained depolarization of neurons, persistently relieving the Mg²⁺ block and causing prolonged NMDA receptor activation. The resulting excessive Ca²⁺ influx triggers a cascade of neurotoxic events, including the activation of proteases and nucleases, mitochondrial dysfunction, generation of reactive oxygen species (ROS), and ultimately, apoptotic or necrotic cell death.[4][17] By increasing extracellular magnesium concentrations, the voltage-dependent block can be strengthened, reducing the probability of channel opening and mitigating the downstream toxic cascade.[1][9] Magnesium sulfate has been shown to protect against the bioenergetic consequences of chronic glutamate stimulation and preserve cellular ATP levels.[1][9]

The Magnesium Glutamate Compound: Synthesis and Rationale

While most research has utilized salts like magnesium sulfate or magnesium L-threonate, the direct use of a magnesium-glutamate complex presents a unique theoretical paradigm.

Synthesis of Magnesium Glutamate Complexes

The synthesis of magnesium glutamate is a chelation process typically performed in an aqueous solution. The control of pH is a critical parameter, as it determines the protonation state of glutamic acid's two carboxylate groups and one amino group, which in turn dictates the coordination with the magnesium ion.[18]

Protocol: Aqueous Synthesis of Magnesium L-Glutamate Tetrahydrate

-

Dissolution: Dissolve L-glutamic acid in boiling deionized water to create a slurry.

-

Neutralization: Slowly add a stoichiometric amount of a magnesium base, such as magnesium oxide (MgO) or magnesium carbonate (MgCO₃), to the heated slurry with continuous stirring. The reaction proceeds as a neutralization, forming the magnesium glutamate salt.

-

Filtration: Once the reaction is complete (e.g., cessation of effervescence if using MgCO₃), filter the hot mixture to remove any unreacted solids.

-

Crystallization: Transfer the clear filtrate to a crystallization dish. Allow the solution to cool slowly to room temperature, followed by further cooling (e.g., at 4°C) to induce crystallization.

-

Isolation: Isolate the resulting crystals by vacuum filtration.

-

Washing & Drying: Wash the crystals with a small amount of cold ethanol or acetone to remove residual water and impurities, and then dry under a vacuum to yield magnesium L-glutamate tetrahydrate.[18]

Causality: The use of a magnesium base ensures the deprotonation of glutamic acid's carboxylic acid groups, making them available to chelate the Mg²⁺ ion. Slow cooling is crucial for the formation of well-defined crystals, which validates the purity of the final compound.

Theoretical Rationale: A Dual-Action Modulator?

The concept of administering a compound containing both the primary NMDA receptor agonist (glutamate) and its key antagonist (magnesium) is counterintuitive but warrants scientific consideration.

-

Potential for Homeostatic Regulation: In theory, such a compound could provide magnesium to bolster the physiological block at NMDA receptors while the glutamate component ensures that normal excitatory transmission is supported. This is highly speculative and would depend entirely on the dissociation kinetics of the compound at the synaptic cleft.

-

Metabolic Considerations: Glutamate is a key metabolite in the brain, and magnesium is essential for ATP synthesis.[9] A magnesium-glutamate compound could potentially support both neurotransmission and cellular energy metabolism. For instance, glutamate synthase, an enzyme in nitrogen metabolism, is influenced by magnesium levels.[19]

-

The Excitotoxicity Paradox: The most significant challenge is the risk of delivering an excitatory amino acid to a system already vulnerable to excitotoxicity (e.g., post-TBI). The therapeutic benefit would require that the neuroprotective effect of the magnesium ion significantly outweighs the potential excitatory effect of the glutamate ion. This balance is likely untenable in acute injury settings.

Potential Therapeutic Applications

Neuroprotection in Acute Brain Injury (TBI & Stroke)

Following a TBI, a rapid decline in brain magnesium levels is observed, which is associated with an influx of glutamate and calcium, contributing to secondary neuronal injury.[3][5][20] Administration of magnesium aims to counteract this deficit, inhibit glutamate's excitotoxic effects, and promote vasodilation to increase cerebral blood flow.[3][5] However, clinical trials using magnesium sulfate for TBI have produced mixed results.[3][20]

| Study Focus | Magnesium Salt Used | Key Findings | Conclusion | Citations |

| TBI Meta-Analysis | Magnesium Salts | No evidence to support use for acute TBI; one analysis showed increased mortality. | Inconclusive/Negative | [5][20] |

| TBI Systemic Review | Magnesium Sulfate | No significant benefit in mortality, but a tendency to improve Glasgow Outcome Scale scores. | Mixed/Slightly Positive | [20] |

| Ischemic Injury (Animal) | Magnesium Sulfate | Reduced extracellular glutamate release and neuronal cell death in the hippocampus. | Neuroprotective | [21] |

| TBI (Animal Models) | Magnesium | Restoring Mg levels reduces brain edema and improves neurological/cognitive outcomes. | Neuroprotective | [10] |

The inconsistency in human trials may be due to issues with dosage, timing of administration, and the ability of certain magnesium salts to effectively cross the blood-brain barrier.

Management of Mood Disorders (Depression & Anxiety)

A growing body of evidence links magnesium deficiency to depression and anxiety.[2][22][23] The mechanisms are multifactorial:

-

NMDA Antagonism: By inhibiting NMDA receptor activity, magnesium reduces neuronal hyperexcitability implicated in anxiety.[2]

-

GABAergic Modulation: Magnesium may enhance the activity of GABA, the primary inhibitory neurotransmitter, which counterbalances glutamate's excitatory action.[2][8][24]

-

HPA Axis Regulation: Magnesium helps control the release of stress hormones like cortisol.[24]

Clinical studies have shown that magnesium supplementation can significantly improve symptoms of mild-to-moderate depression, with effects sometimes seen within two weeks.[23] Some research suggests its efficacy is comparable to that of antidepressant drugs in certain populations.[2][3]

Enhancement of Cognitive Function and Neuroplasticity

Magnesium's role as a gatekeeper for the NMDA receptor places it at the center of synaptic plasticity.[16] Elevating brain magnesium has been shown to:

-

Increase the density of synapses.[25]

-

Boost Brain-Derived Neurotrophic Factor (BDNF), a key molecule for neuronal growth.[16]

This has led to the development of specific magnesium compounds designed for brain health. A comparison is warranted:

| Magnesium Compound | Key Feature | Primary Application | Evidence | Citations |

| Magnesium L-Threonate | Specifically designed to cross the blood-brain barrier. | Cognitive enhancement, memory, learning, anxiety. | Elevates brain magnesium, increases synaptic density and plasticity in animal models. | [8][25][27][28][29] |

| Magnesium Glycinate | Highly bioavailable; bound to the calming amino acid glycine. | Relaxation, sleep, anxiety, muscle recovery. | Glycine itself has relaxing properties; gentle on the digestive system. | [8][27][28][30] |

| Magnesium Glutamate | Contains the primary NMDA agonist and antagonist. | Theoretical; potential role in protein synthesis and metabolism. | Primarily used in cell-free protein synthesis systems; limited in vivo therapeutic data. | [31][32] |

| Magnesium Sulfate | Administered intravenously. | Acute conditions: eclampsia, severe asthma, TBI (investigational). | Used in clinical settings for acute management; mixed results for TBI. | [9][10][33] |

For cognitive applications, magnesium L-threonate is currently the most promising compound due to its demonstrated ability to increase brain magnesium levels.[25]

Methodologies for Preclinical Evaluation

Protocol: In Vitro Assessment of Neuroprotection Against Excitotoxicity

This protocol provides a framework to test the ability of a magnesium compound to protect cultured neurons from glutamate-induced cell death.

-

Cell Culture: Plate primary cortical or hippocampal neurons from E18 rat embryos onto poly-D-lysine coated plates. Maintain cultures in Neurobasal medium supplemented with B27 and GlutaMAX for 10-14 days to allow for mature synaptic connections.

-

Pre-treatment: One hour prior to excitotoxic insult, replace the culture medium with a pre-warmed experimental buffer. Add the test compound (e.g., Magnesium Glutamate at varying concentrations) to the designated wells. Include a positive control (e.g., MK-801, a potent NMDA antagonist) and a vehicle control.

-

Excitotoxic Insult: Introduce a toxic concentration of glutamate (e.g., 100 µM) to all wells except the negative control group. Incubate for 10-20 minutes. The causality here is that this duration is sufficient to trigger the excitotoxic cascade without causing immediate, widespread necrosis, allowing for the evaluation of apoptotic pathways.[17]

-

Washout and Recovery: Gently wash the cells three times with pre-warmed experimental buffer to remove glutamate and the test compounds. Return cells to their original conditioned medium and incubate for 24 hours.

-

Viability Assessment: Quantify neuronal viability using a standard assay such as MTT reduction or LDH release. For more detailed analysis, use immunofluorescence staining for markers like NeuN (neurons) and propidium iodide (dead cells) and quantify using automated microscopy.

-

Data Analysis: Express cell viability as a percentage relative to the negative control (no glutamate). Use ANOVA followed by post-hoc tests to determine the statistical significance of protection conferred by the test compound.

Protocol: Electrophysiological Recording of Synaptic Plasticity (LTP)

This workflow outlines the measurement of Long-Term Potentiation (LTP) in acute hippocampal slices to assess a compound's effect on synaptic plasticity.